molecular formula C11H16O2 B1265893 (2-Butoxyphenyl)methanol CAS No. 6513-49-1

(2-Butoxyphenyl)methanol

Cat. No. B1265893
CAS RN: 6513-49-1
M. Wt: 180.24 g/mol
InChI Key: XHMKGDUAGDFSHL-UHFFFAOYSA-N
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Description

“(2-Butoxyphenyl)methanol”, also known as beta-butoxybenzyl alcohol, is a colorless to pale-yellow oily liquid. It has a molecular formula of C11H16O2 and an average mass of 180.243 Da .


Synthesis Analysis

While specific synthesis methods for “(2-Butoxyphenyl)methanol” were not found, methanol synthesis in general has been extensively studied. For instance, methanol can be produced via CO2 hydrogenation . This process involves the use of electrolysis technologies, catalyst developments, and reactor technology options .


Molecular Structure Analysis

The InChI code for “(2-Butoxyphenyl)methanol” is 1S/C11H16O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,12H,2-3,8-9H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “(2-Butoxyphenyl)methanol” were not found, methanol itself can undergo various reactions. For instance, methanol can be produced via CO2 hydrogenation, which involves altering the rate of transmission so that there is increased or decreased activation of receptors that regulate that function .


Physical And Chemical Properties Analysis

“(2-Butoxyphenyl)methanol” is a liquid at room temperature . It has a molecular weight of 180.25 .

Scientific Research Applications

Antioxidant Potential and Natural Product Synthesis

  • Antioxidant Properties: Research on natural products, like the fruit of Monotheca buxifolia, has shown that compounds including butoxyphenyl moieties can exhibit significant antioxidant activity. Such compounds are studied for their potential to scavenge free radicals and protect against oxidative stress, with applications in food preservation, cosmetics, and pharmaceuticals (Jan et al., 2013).

Catalysis and Chemical Synthesis

  • Catalytic Applications: In the field of catalysis, (2-Butoxyphenyl)methanol derivatives could be explored for their roles in various reactions. For instance, heterogeneous catalysts based on rhenium oxides have been developed for methanol carbonylation, a key industrial process for acetic acid production. Such research points towards the potential of butoxyphenyl-related compounds in facilitating or enhancing catalytic reactions (Qi et al., 2020).

Biofuel and Energy Applications

  • Biofuel Production: Methanol, including derivatives and related compounds, is a key focus in biofuel research. Studies on microbial methanol utilization for the production of biofuels and chemicals highlight the broader relevance of methanol and its derivatives in renewable energy technologies. For instance, Escherichia coli has been engineered for methanol-dependent growth, demonstrating the potential of methanol-based pathways in biofuel production (Chen et al., 2018).

Material Science and Nanotechnology

  • Membrane Technology for Hydrogen Generation: Advances in methanol utilization include its role in membrane reactor technology for hydrogen production. Methanol, as a simple and abundant alcohol, is considered for generating high-grade hydrogen, showcasing the potential of butoxyphenyl derivatives in enhancing such processes (Dalena et al., 2018).

Environmental Chemistry

  • Lipid Dynamics and Solvent Effects: The impact of methanol on lipid dynamics is another area of interest, with implications for understanding membrane biochemistry and the effects of solvents on biological systems. Research in this area can inform the development of pharmaceuticals and the study of membrane proteins (Nguyen et al., 2019).

Safety And Hazards

“(2-Butoxyphenyl)methanol” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for “(2-Butoxyphenyl)methanol” were not found, methanol synthesis in general is a topic of ongoing research. For instance, there is interest in optimizing methanol production via CO2 hydrogenation, considering all possible operating parameters for minimum production cost . Additionally, the dynamics in renewable electricity, electrolysis, CO2 utilization, and the methanol market hold a strong position to make power-to-methanol feasible .

properties

IUPAC Name

(2-butoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,12H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMKGDUAGDFSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215447
Record name Benzenemethanol, 2-butoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Butoxyphenyl)methanol

CAS RN

6513-49-1
Record name o-Butoxybenzyl alcohol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006513491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC406752
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanol, 2-butoxy- (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-BUTOXYBENZYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2-(hydroxymethyl)phenol (Aldrich; 1.24 g, 10 mmol) and 1-bromobutane (Acros; 1.18 ml, 11 mmol) in ethanol (5 ml) (total volume approximately 7 ml) was mixed in a flow reactor (Vapourtec R4, 30 ml PFA tubing, 110° C.) with a solution of aqueous NaOH (2 N, 5 ml, 10 mmol) in water (2 ml). The reagents were each pumped at 0.5 ml/min), giving a reaction time of 30 minutes. After the 30 ml reactor, the solution passed through a second “cooling” reactor (5 ml) at 50° C. At the reactor output, a 250 psi back pressure regulator was used. After all starting solutions had been consumed, the system was purged with an additional 70 ml solvent (1:1, ethanol:water). The collected material was concentrated in vacuo. The residue was partitioned between water and EtOAc, and treated with saturated aqueous sodium bicarbonate solution. The aqueous phase was further extracted with EtOAc, and the combined organic extracts were dried (hydrophobic frit) and concentrated in vacuo. The residue was purified on silica (100 g) using 0-100% ethyl acetate-cyclohexane. The appropriate fractions were combined and concentrated in vacuo to give the title compound (1.4 g); LCMS (System 4): MNH4+=198, tRET=2.51 min.
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1.24 g
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1.18 mL
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5 mL
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5 mL
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2 mL
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Synthesis routes and methods III

Procedure details

2-Hydroxymethyl phenol (1.2 g, 9.6 mmol) was dissolved in 10 mL of dry acetonitrile. Potassium carbonate (1.3 g, 9.6 mmol) and 1-iodobutane (1 mL, 8.8 mmol) were added and the reaction was stirred at room temperature for 3 days and at 50° C. for 1 day. The solvent was removed and the residue partitioned between ethyl acetate and 1N hydrochloric acid. The acidic aqueous layer was extracted with ethyl acetate(3×25 mL). The combined organic extracts were washed with 0.5 N sodium hydroxide (3×20 mL), dried over MgSO4, filtered and concentrated to provide the title compound (800 mg, 50% yield) as a colorless oil.
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1.2 g
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50%

Synthesis routes and methods IV

Procedure details

12.4 g (90.5 mmol) of butyl bromide, 11.2 g (90.5 mmol) of 2-hydroxybenzyl alcohol and 12.5 g (90.5 mmol) of potassium carbonate in 270 ml of 2-propanol are heated at reflux overnight. The suspension is cooled, taken up in ethyl acetate and washed with 1N aqueous sodium hydroxide solution and water, dried over magnesium sulfate and concentrated under reduced pressure.
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12.4 g
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11.2 g
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12.5 g
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270 mL
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